Lta4H-IN-3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

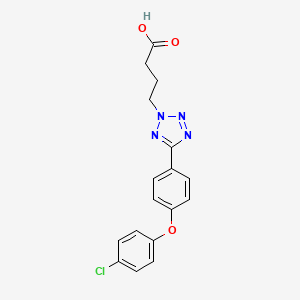

分子式 |

C17H15ClN4O3 |

|---|---|

分子量 |

358.8 g/mol |

IUPAC名 |

4-[5-[4-(4-chlorophenoxy)phenyl]tetrazol-2-yl]butanoic acid |

InChI |

InChI=1S/C17H15ClN4O3/c18-13-5-9-15(10-6-13)25-14-7-3-12(4-8-14)17-19-21-22(20-17)11-1-2-16(23)24/h3-10H,1-2,11H2,(H,23,24) |

InChIキー |

AQANURZKWAQXDO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C2=NN(N=N2)CCCC(=O)O)OC3=CC=C(C=C3)Cl |

製品の起源 |

United States |

Foundational & Exploratory

LTA4H-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in inflammatory pathways.[1][2][3] It exhibits two distinct catalytic activities: an epoxide hydrolase activity that converts leukotriene A4 (LTA4) to the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), and an aminopeptidase activity that degrades the neutrophil chemoattractant tripeptide Pro-Gly-Pro (PGP).[1][3][4] The dual and opposing roles of LTA4H in inflammation make it an attractive therapeutic target. While specific data for a compound designated "LTA4H-IN-3" is not extensively available in public literature, this guide will provide an in-depth overview of the mechanism of action of a representative LTA4H inhibitor, drawing upon established principles and data from well-characterized inhibitors to illustrate the core concepts.

Core Mechanism of Action: Dual Enzyme Inhibition

LTA4H inhibitors are designed to bind to the active site of the enzyme, thereby preventing the conversion of its substrates.[5] The active site of LTA4H contains a zinc ion essential for catalysis and has distinct but overlapping binding sites for its epoxide and peptide substrates.[1] Many inhibitors target both the epoxide hydrolase and aminopeptidase functions, which can have complex biological consequences.

The primary pro-inflammatory mechanism of LTA4H is the synthesis of LTB4. LTB4 binds to its high-affinity G protein-coupled receptor, BLT1, on the surface of immune cells, particularly neutrophils.[1][6] This interaction triggers a signaling cascade that leads to chemotaxis, degranulation, and the production of reactive oxygen species, all of which contribute to the inflammatory response.[7] By inhibiting the epoxide hydrolase activity of LTA4H, inhibitors block the production of LTB4 and subsequently attenuate these inflammatory processes.[5][7]

Simultaneously, the aminopeptidase activity of LTA4H serves a potential anti-inflammatory role by degrading PGP, a collagen-derived peptide that attracts neutrophils.[1][2] Non-selective inhibition of this activity can lead to the accumulation of PGP, potentially counteracting the anti-inflammatory effects of LTB4 suppression. This has been a significant challenge in the clinical development of LTA4H inhibitors.[1]

Quantitative Data on LTA4H Inhibition

The potency of LTA4H inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values for several representative LTA4H inhibitors against both enzymatic activities.

| Inhibitor | Epoxide Hydrolase (LTB4 Generation) IC50 (µM) | Aminopeptidase (PGP or synthetic substrate degradation) IC50 (µM) | Reference |

| ARM1 | 0.5 | Not significantly inhibited | [2] |

| B08-2a | Not Reported | 50.52 (Pro-pNA substrate) | [7] |

| B08-2b | Not Reported | 177.68 (Pro-pNA substrate) | [7] |

| Batatasin III | Not Reported | 539.04 (Pro-pNA substrate) | [7] |

Signaling Pathways

The inhibition of LTA4H primarily impacts the LTB4 signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by an LTA4H inhibitor.

In some cellular contexts, LTA4H has also been shown to influence cell cycle progression through the LTB4/BLT1 pathway, which can impact p27 stability and ubiquitination.[6]

Experimental Protocols

In Vitro LTA4H Epoxide Hydrolase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of LTA4 to LTB4.

Materials:

-

Recombinant human LTA4H

-

LTA4 methyl ester

-

50 mM NaOH in cold acetone

-

Assay buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA and 2.5% (v/v) DMSO

-

Test compound (e.g., this compound) dissolved in DMSO

-

Stop solution (e.g., methanol containing a known amount of an internal standard like PGB2)

-

HPLC system with a C18 column

Procedure:

-

Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes. The resulting LTA4 solution should be freshly prepared and diluted in the assay buffer just before use.[8]

-

Enzyme Reaction: In a microcentrifuge tube, pre-incubate recombinant human LTA4H with various concentrations of the test compound (or DMSO for control) in the assay buffer for 10-15 minutes at 37°C.

-

Initiate Reaction: Start the reaction by adding the freshly prepared LTA4 substrate to the enzyme-inhibitor mixture.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 30 seconds) at 37°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the amount of LTB4 produced using reverse-phase HPLC.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro LTA4H Aminopeptidase Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a peptide substrate.

Materials:

-

Recombinant human LTA4H

-

Chromogenic or fluorogenic peptide substrate (e.g., Pro-p-nitroanilide (Pro-pNA) or Ala-p-nitroanilide (Ala-pNA))

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.2

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, recombinant human LTA4H, and various concentrations of the test compound (or DMSO for control).

-

Pre-incubation: Incubate the plate at 30°C for 10 minutes.

-

Initiate Reaction: Add the peptide substrate to each well to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance (for chromogenic substrates like pNA) or fluorescence at the appropriate wavelength for 15-30 minutes at 30°C using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance/fluorescence) for each concentration of the test compound. Determine the percentage of inhibition relative to the DMSO control and calculate the IC50 value.[7][9]

Experimental Workflow

The following diagram outlines a general workflow for the characterization of an LTA4H inhibitor.

Conclusion

Inhibitors of LTA4H represent a promising therapeutic strategy for a range of inflammatory diseases. A thorough understanding of their mechanism of action, including their effects on both the epoxide hydrolase and aminopeptidase activities of the enzyme, is crucial for the development of selective and effective drugs. The methodologies and data presented in this guide provide a framework for the characterization of novel LTA4H inhibitors and for advancing our understanding of their therapeutic potential. While the specific inhibitor "this compound" remains to be fully characterized in publicly accessible literature, the principles outlined here are fundamental to the field and applicable to the evaluation of any new chemical entity targeting this important enzyme.

References

- 1. Leukotriene A4 hydrolase: Selective abrogation of leukotriene B4 formation by mutation of aspartic acid 375 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. uniprot.org [uniprot.org]

- 5. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LTA4H regulates cell cycle and skin carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testing three different compounds as potential anti-inflammatory drugs for the modulation of LTA4H AP activity | Journal of Student-Scientists' Research [journals.gmu.edu]

- 8. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to LTA4H-IN-3 (SC-57461A): Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It catalyzes the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. Inhibition of LTA4H presents a compelling therapeutic strategy for a multitude of inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of LTA4H-IN-3, a potent and selective inhibitor of LTA4H, also known as SC-57461A. This document is intended to serve as a detailed resource for researchers and drug development professionals working on LTA4H-targeted therapies.

Introduction: The Role of LTA4H in Inflammation

Leukotriene A4 hydrolase is a cytosolic enzyme with two distinct catalytic activities: an epoxide hydrolase activity that converts LTA4 to LTB4, and an aminopeptidase activity.[1][2] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, playing a central role in the initiation and amplification of inflammatory responses.[3] By inhibiting LTA4H, the production of LTB4 is suppressed, thereby reducing the inflammatory cascade.[4] This mechanism of action has made LTA4H a significant target for the development of novel anti-inflammatory drugs.[5]

Signaling Pathway of LTA4H in Leukotriene B4 Synthesis

The biosynthesis of LTB4 begins with the release of arachidonic acid from the cell membrane, which is then converted to LTA4 by 5-lipoxygenase. LTA4H then acts on LTA4 to produce LTB4.

Caption: LTA4H signaling pathway in LTB4 synthesis and its inhibition by this compound.

Discovery of this compound (SC-57461A)

This compound, with the chemical name 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid, is a potent and selective inhibitor of LTA4H.[6] The discovery of this compound, also known as SC-57461A, was the result of structure-activity relationship (SAR) studies building upon an initial screening hit.[6] These efforts led to the identification of a series of amino acid analogues with significant inhibitory activity against the LTA4H enzyme and good oral activity.[6]

Synthesis of this compound (SC-57461A)

A detailed, step-by-step synthesis protocol for this compound (SC-57461A) is described in the primary literature.[6] The general synthetic approach involves the preparation of key intermediates and their subsequent coupling to yield the final compound. A generalized workflow for the synthesis is presented below.

Caption: Generalized synthetic workflow for this compound (SC-57461A).

Biological Activity and Quantitative Data

This compound (SC-57461A) is a potent, competitive, and selective inhibitor of LTA4 hydrolase.[1][2] It demonstrates excellent potency against both the epoxide hydrolase and aminopeptidase activities of the enzyme.[1] The compound is orally active and has shown efficacy in various animal models of inflammation.[1]

Table 1: In Vitro Inhibitory Activity of this compound (SC-57461A)

| Target | Species | Assay | IC50 (nM) | Ki (nM) | Reference |

| LTA4H (recombinant) | Human | Epoxide Hydrolase | 2.5 | 23 | [2] |

| LTA4H (recombinant) | Human | Aminopeptidase | 27 | - | [2] |

| LTA4H (recombinant) | Mouse | Epoxide Hydrolase | 3 | - | [7] |

| LTA4H (recombinant) | Rat | Epoxide Hydrolase | 23 | - | [7] |

| LTB4 Production (whole blood) | Human | Calcium Ionophore-stimulated | 49 | - | [2] |

| LTB4 Production (whole blood) | Mouse | Calcium Ionophore-stimulated | 166 | - | [7] |

| LTB4 Production (whole blood) | Rat | Calcium Ionophore-stimulated | 466 | - | [7] |

Table 2: In Vivo Activity of this compound (SC-57461A)

| Model | Species | Route | ED50 (mg/kg) | Endpoint | Reference |

| Ex vivo LTB4 Production | Mouse | Oral | 0.2 (at 1 hr) | Inhibition of Ca2+ ionophore-stimulated LTB4 | [1] |

| Ex vivo LTB4 Production | Mouse | Oral | 0.8 (at 3 hr) | Inhibition of Ca2+ ionophore-stimulated LTB4 | [1] |

| Ionophore-induced Peritoneal Eicosanoid Production | Rat | Oral | 0.3-1 | Inhibition of LTB4 production | [1] |

| Reversed Passive Dermal Arthus Reaction | Rat | Oral | 3-10 (ED90) | Inhibition of LTB4 production | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used in the characterization of this compound (SC-57461A). Specific details may need to be optimized based on laboratory conditions and equipment.

LTA4H Epoxide Hydrolase Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of LTA4 to LTB4 by recombinant LTA4H.

-

Reagents:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4)

-

This compound (SC-57461A) or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Methanol (for quenching the reaction)

-

Internal standard (e.g., Prostaglandin B2)

-

-

Procedure:

-

Pre-incubate recombinant LTA4H with varying concentrations of this compound or vehicle control in assay buffer.

-

Initiate the reaction by adding the substrate, LTA4.

-

Incubate for a defined period (e.g., 30 seconds) at a specific temperature (e.g., 37°C).

-

Quench the reaction by adding cold methanol containing an internal standard.

-

Analyze the formation of LTB4 by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the percent inhibition and determine the IC50 value.

-

LTA4H Aminopeptidase Inhibition Assay

This assay measures the ability of a compound to inhibit the cleavage of a peptide substrate by LTA4H.

-

Reagents:

-

Procedure:

-

In a microplate, add varying concentrations of this compound or vehicle control.

-

Add the peptide substrate to all wells.

-

Initiate the reaction by adding recombinant LTA4H.

-

Incubate at room temperature for a defined period.

-

Measure the absorbance or fluorescence at appropriate wavelengths using a microplate reader.

-

Calculate the percent inhibition and determine the IC50 value.

-

Calcium Ionophore-Induced LTB4 Production in Human Whole Blood

This ex vivo assay assesses the inhibitory activity of a compound in a more physiologically relevant matrix.

-

Reagents:

-

Freshly drawn human whole blood (with anticoagulant)

-

This compound (SC-57461A) or other test compounds

-

Calcium Ionophore A23187

-

Methanol (for quenching and cell lysis)

-

Internal standard

-

-

Procedure:

-

Pre-incubate whole blood with varying concentrations of this compound or vehicle control.

-

Stimulate LTB4 production by adding Calcium Ionophore A23187.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction and lyse the cells by adding cold methanol containing an internal standard.

-

Centrifuge to pellet cell debris.

-

Analyze the supernatant for LTB4 levels using an enzyme-linked immunosorbent assay (ELISA) or LC-MS.

-

Calculate the percent inhibition and determine the IC50 value.

-

Caption: Workflow for in vitro and ex vivo characterization of this compound.

Conclusion

This compound (SC-57461A) is a well-characterized, potent, and selective inhibitor of LTA4H with demonstrated in vitro and in vivo activity. Its discovery and development have provided a valuable chemical tool for probing the biological functions of LTA4H and a promising lead compound for the development of novel anti-inflammatory therapeutics. This technical guide consolidates the key information on its discovery, synthesis, and biological evaluation to aid researchers in the field of inflammation and drug discovery.

References

- 1. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase I: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. SC57461A |CAS:423169-68-0 Probechem Biochemicals [probechem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis of potent leukotriene A(4) hydrolase inhibitors. Identification of 3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Leukotriene A4 hydrolase: Selective abrogation of leukotriene B4 formation by mutation of aspartic acid 375 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lta4H-IN-3 in the Inhibition of Leukotriene B4 Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukotriene A4 hydrolase (LTA4H) is a critical bifunctional enzyme in the inflammatory cascade, responsible for the final, rate-limiting step in the biosynthesis of the potent pro-inflammatory mediator, leukotriene B4 (LTB4). As a result, LTA4H has emerged as a significant therapeutic target for a myriad of inflammatory diseases. This technical guide provides an in-depth overview of Lta4H-IN-3, a potent inhibitor of LTA4H. We will explore its mechanism of action, present quantitative data on its inhibitory effects, and provide detailed experimental protocols for the evaluation of similar compounds. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of inflammation and leukotriene-modifying therapeutics.

Introduction to Leukotriene A4 Hydrolase (LTA4H) and Leukotriene B4 (LTB4)

Leukotriene B4 (LTB4) is a powerful lipid mediator that plays a pivotal role in orchestrating inflammatory responses.[1] It is a potent chemoattractant for neutrophils, drawing these immune cells to sites of inflammation.[2] The biosynthesis of LTB4 is a multi-step process initiated from arachidonic acid.[3][4] The final and committed step in this pathway is the enzymatic conversion of leukotriene A4 (LTA4) to LTB4, a reaction catalyzed by the cytosolic zinc metalloenzyme, Leukotriene A4 Hydrolase (LTA4H).[5][6]

LTA4H is a bifunctional enzyme, exhibiting both epoxide hydrolase and aminopeptidase activities.[7] Its epoxide hydrolase function is responsible for the synthesis of LTB4.[7] Given the central role of LTB4 in inflammation, the inhibition of LTA4H has become an attractive strategy for the development of novel anti-inflammatory therapies.[2]

This compound: A Potent Inhibitor of LTA4H

This compound (also referred to as compound 9 in associated literature) is a potent inhibitor of Leukotriene A4 Hydrolase.[8] It serves as a valuable research tool for investigating the role of LTA4H in various biological processes and as a lead compound for the development of new anti-inflammatory agents.

Mechanism of Action

This compound functions by directly inhibiting the epoxide hydrolase activity of the LTA4H enzyme.[8] By binding to the enzyme, it prevents the conversion of the unstable epoxide intermediate, LTA4, into the pro-inflammatory diol, LTB4.[9] This targeted inhibition leads to a significant reduction in the localized and systemic levels of LTB4, thereby dampening the inflammatory response.

Quantitative Data for this compound

The inhibitory potency of this compound against the LTA4H enzyme has been quantified through in vitro enzymatic assays. The following table summarizes the key quantitative data for this compound.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Human LTA4H | In vitro enzyme inhibition | 28 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of LTA4H inhibitors like this compound.

Recombinant Human LTA4H Enzyme Inhibition Assay

This assay is designed to determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human LTA4H.

Materials:

-

Recombinant Human LTA4H (expressed in E. coli)[9]

-

Leukotriene A4 (LTA4) methyl ester[10]

-

Bovine Serum Albumin (BSA)

-

Sodium Phosphate buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

Methanol

-

Internal standard (e.g., Prostaglandin B2)

-

Acetic Acid

-

Solid-phase extraction columns (C18)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of LTA4 Substrate: LTA4 is prepared fresh by the hydrolysis of LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes. The resulting LTA4 solution is then diluted in a freshly prepared buffer (10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO).[10]

-

Enzyme Inhibition Reaction:

-

In a reaction vessel, incubate a defined amount of recombinant human LTA4H (e.g., 300 ng) with the test compound (this compound or other inhibitors) at various concentrations in a reaction buffer (10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO) for 15 minutes at 37°C.[10]

-

Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to a final concentration of 150 nM.

-

Allow the reaction to proceed for 10 minutes at 37°C.

-

-

Reaction Quenching and Sample Preparation:

-

Terminate the reaction by adding methanol.

-

Add an internal standard (e.g., Prostaglandin B2) for quantification.

-

Acidify the samples with acetic acid.

-

Extract the metabolites using solid-phase C18 columns.

-

-

Quantification of LTB4 by HPLC:

-

Analyze the extracted samples by reverse-phase HPLC to separate and quantify the amount of LTB4 produced.

-

The percentage of inhibition is calculated by comparing the amount of LTB4 produced in the presence of the inhibitor to the amount produced in the absence of the inhibitor (vehicle control).

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Human Whole Blood Assay for LTB4 Inhibition

This ex vivo assay measures the ability of a test compound to inhibit LTB4 production in a more physiologically relevant environment of human whole blood.

Materials:

-

Freshly drawn human whole blood (anticoagulant: heparin)

-

Calcium Ionophore A23187

-

Test compound (this compound or other inhibitors) dissolved in DMSO

-

Phosphate Buffered Saline (PBS)

-

Methanol

-

LTB4 ELISA Kit

Procedure:

-

Blood Collection: Collect fresh human blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation:

-

Pre-incubate aliquots of whole blood with various concentrations of the test compound or vehicle (DMSO) for a specified period (e.g., 30 minutes) at 37°C.

-

-

Stimulation of LTB4 Production:

-

Stimulate LTB4 synthesis by adding a calcium ionophore, such as A23187, to a final concentration of approximately 10 µM.[10]

-

Incubate the blood for a defined time (e.g., 30 minutes) at 37°C to allow for LTB4 production.

-

-

Sample Processing:

-

Stop the reaction by placing the samples on ice and adding cold methanol to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins and cell debris.

-

-

Quantification of LTB4 by ELISA:

-

Collect the supernatant and dilute it as necessary with the assay buffer provided in the LTB4 ELISA kit.

-

Measure the concentration of LTB4 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition and IC50 values as described in the enzyme inhibition assay.

-

LTB4 Measurement by Competitive ELISA

This protocol outlines the general steps for quantifying LTB4 levels in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).

Principle: In a competitive ELISA for LTB4, a fixed amount of LTB4 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) competes with the LTB4 present in the sample or standard for a limited number of binding sites on an anti-LTB4 antibody coated on a microplate. The amount of enzyme-conjugated LTB4 that binds to the antibody is inversely proportional to the concentration of LTB4 in the sample.

General Procedure:

-

Standard and Sample Preparation: Prepare a standard curve by serially diluting a known concentration of LTB4 standard. Prepare the samples (e.g., supernatants from the whole blood assay) by diluting them in the provided assay buffer.

-

Competitive Binding: Add the standards and samples to the wells of the anti-LTB4 antibody-coated microplate. Immediately add the LTB4-HRP conjugate to each well. Incubate for a specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.[1][3][4]

-

Washing: Wash the plate multiple times with a wash buffer to remove any unbound reagents.

-

Substrate Addition and Color Development: Add a chromogenic substrate (e.g., TMB) to each well. The HRP enzyme will catalyze a color change. Incubate for a set time to allow for color development.

-

Stopping the Reaction: Stop the enzymatic reaction by adding a stop solution (e.g., sulfuric acid).

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values against the corresponding LTB4 concentrations. Determine the concentration of LTB4 in the samples by interpolating their absorbance values from the standard curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the LTB4 synthesis pathway, the mechanism of inhibition by this compound, and the experimental workflows.

References

- 1. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 3. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portlandpress.com [portlandpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. uniprot.org [uniprot.org]

- 8. A comprehensive review of discovery and development of drugs discovered from 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Target Validation of Lta4H-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1][2] It acts as an epoxide hydrolase, catalyzing the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator and a powerful chemoattractant for immune cells such as neutrophils.[3][4][5] Additionally, LTA4H possesses aminopeptidase activity, participating in the degradation of the chemotactic tripeptide Pro-Gly-Pro (PGP), thereby contributing to the resolution of inflammation.[6][7] This dual functionality positions LTA4H as a key regulator of inflammatory processes, making it an attractive therapeutic target for a multitude of inflammatory diseases.[3][5][8]

This technical guide focuses on the target validation of Lta4H-IN-3, a potent inhibitor of LTA4H. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its characterization, and present visual representations of the relevant biological pathways and experimental workflows.

This compound: A Potent LTA4H Inhibitor

This compound (also referred to as compound 9) has been identified as a potent inhibitor of the epoxide hydrolase activity of LTA4H.[9]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | LTA4H | Not Specified | 28 | [9] |

Note: The specific assay conditions for the IC50 determination were not detailed in the available search results. The primary publication by Markert C, et al. should be consulted for this information.

Signaling Pathway of LTA4H and Point of Intervention for this compound

The following diagram illustrates the arachidonic acid cascade, highlighting the central role of LTA4H in the production of LTB4 and the inhibitory action of this compound.

Caption: The arachidonic acid cascade and LTA4H inhibition.

Experimental Protocols for LTA4H Target Validation

The following are generalized protocols for key experiments typically employed in the validation of LTA4H inhibitors. These are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.

LTA4H Enzyme Activity Assay (In Vitro)

This assay quantifies the epoxide hydrolase activity of LTA4H by measuring the production of LTB4 from its substrate, LTA4.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) methyl ester

-

Ethanol

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)

-

This compound or other test compounds

-

Stop solution (e.g., acetonitrile/methanol mixture)

-

LTB4 standard

-

LC-MS/MS system or ELISA kit for LTB4 detection

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute this compound in the assay buffer to achieve a range of desired concentrations.

-

In a reaction vessel, combine the recombinant LTA4H enzyme and the diluted this compound (or vehicle control).

-

Pre-incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, LTA4.

-

Allow the reaction to proceed for a specific duration (e.g., 10 minutes).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of LTB4 produced using a validated method such as LC-MS/MS or a competitive ELISA.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Human Whole Blood Assay (Ex Vivo)

This assay assesses the inhibitory activity of this compound in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (anticoagulated)

-

This compound or other test compounds

-

Calcium ionophore (e.g., A23187) to stimulate LTB4 production

-

RPMI 1640 medium or similar

-

Stop solution

-

ELISA kit or LC-MS/MS for LTB4 quantification

Procedure:

-

Add this compound at various concentrations to aliquots of human whole blood.

-

Incubate the blood with the inhibitor for a specified time (e.g., 30-60 minutes) at 37°C.

-

Stimulate LTB4 production by adding a calcium ionophore.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Stop the reaction and pellet the blood cells by centrifugation.

-

Collect the plasma and quantify the LTB4 concentration.

-

Calculate the percent inhibition and determine the IC50 value.

In Vivo Pharmacodynamic (PD) Studies in Animal Models

These studies evaluate the ability of this compound to inhibit LTB4 production in a living organism.

Animal Model:

-

Rodent models of inflammation (e.g., carrageenan-induced paw edema, zymosan-induced peritonitis).

Procedure:

-

Administer this compound to the animals via a relevant route (e.g., oral, intravenous).

-

After a defined period, induce an inflammatory response.

-

At the peak of the inflammatory response, collect relevant biological samples (e.g., blood, inflammatory exudate, tissue homogenates).

-

Measure LTB4 levels in the collected samples.

-

Compare LTB4 levels in the treated group to a vehicle-treated control group to determine the in vivo efficacy of this compound.

Logical Workflow for LTA4H Inhibitor Target Validation

The following diagram outlines a typical workflow for the target validation of a novel LTA4H inhibitor like this compound.

Caption: A generalized workflow for LTA4H inhibitor target validation.

Conclusion

This compound is a potent inhibitor of LTA4H, a key enzyme in the biosynthesis of the pro-inflammatory mediator LTB4. The target validation of this compound involves a systematic evaluation of its in vitro and in vivo activity, selectivity, and pharmacodynamic properties. The experimental protocols and workflows outlined in this guide provide a framework for the comprehensive characterization of this compound and other novel LTA4H inhibitors. Further investigation into the specific interaction of this compound with the dual enzymatic functions of LTA4H will be crucial for a complete understanding of its therapeutic potential.

References

- 1. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 2. Leukotriene A4 Hydrolase - Proteopedia, life in 3D [proteopedia.org]

- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 4. Leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. books.rsc.org [books.rsc.org]

- 9. This compound - Nordic Biosite [nordicbiosite.com]

Lta4H-IN-3: A Technical Whitepaper on a Potent Leukotriene A4 Hydrolase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Lta4H-IN-3, a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H). It details the compound's chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its characterization.

Core Compound Properties

This compound, also referred to as compound 9 in associated literature, is a small molecule inhibitor of Leukotriene A4 Hydrolase.[1] It has demonstrated significant potency in in-vitro assays.

| Property | Value | Reference |

| IUPAC Name | 2-((6-(4-chlorophenoxy)-[2][3][4]triazolo[4,3-b]pyridazin-3-yl)methyl)morpholine | |

| Molecular Formula | C₁₇H₁₅ClN₄O₃ | [1] |

| Molecular Weight | 358.78 g/mol | [1] |

| CAS Number | 2707473-09-2 | [1] |

| IC₅₀ | 28 nM | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme. LTA4H plays a critical role in the inflammatory cascade by catalyzing the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[2][4] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, driving the inflammatory response in a variety of diseases.

Beyond its epoxide hydrolase activity, LTA4H also possesses an aminopeptidase function, which is involved in the degradation of the neutrophil chemoattractant Pro-Gly-Pro (PGP). This dual functionality means that non-selective inhibition of LTA4H could have complex effects on inflammation. This compound has been developed as a potent inhibitor of the pro-inflammatory epoxide hydrolase activity.

Synthesis and Experimental Protocols

The following sections detail the experimental procedures for the synthesis and biological evaluation of this compound.

Chemical Synthesis of this compound

The synthesis of this compound involves a multi-step process. A representative synthetic scheme is outlined below.

Detailed Protocol: A detailed, step-by-step synthesis protocol for this compound (compound 9) can be found in the supporting information of the publication: Markert C, et al. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase. J Med Chem. 2021;64(4):1889-1903.[4]

In-vitro LTA4H Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of this compound against LTA4H was determined using a biochemical assay that measures the production of LTB4.

Materials:

-

Recombinant human LTA4H enzyme

-

Leukotriene A4 (LTA4) substrate

-

This compound (or other test compounds)

-

Assay Buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (to stop the reaction)

-

Analytical equipment for LTB4 quantification (e.g., HPLC-MS/MS)

Protocol:

-

Enzyme Preparation: A solution of recombinant human LTA4H is prepared in the assay buffer to a specified concentration.

-

Compound Incubation: this compound is serially diluted to various concentrations. A fixed volume of each dilution is pre-incubated with the enzyme solution for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the LTA4 substrate to the enzyme-inhibitor mixture.

-

Reaction Quenching: After a specific incubation time (e.g., 10 minutes), the reaction is terminated by adding a quenching solution.

-

LTB4 Quantification: The amount of LTB4 produced in each reaction is quantified using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry.

-

IC₅₀ Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to a vehicle control (no inhibitor). The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

This compound is a potent and well-characterized inhibitor of the epoxide hydrolase activity of LTA4H. Its ability to block the production of the pro-inflammatory mediator LTB4 makes it a valuable research tool for investigating the role of the LTA4H pathway in various inflammatory diseases and a potential starting point for the development of novel anti-inflammatory therapeutics. The experimental protocols outlined in this document provide a basis for the further investigation and application of this compound in preclinical research.

References

Lta4H-IN-3 effect on LTA4H aminopeptidase activity

An In-depth Technical Guide on the Characterization of Lta4H-IN-3's Effect on LTA4H Aminopeptidase Activity

For Researchers, Scientists, and Drug Development Professionals

There is currently no publicly available information on a specific compound designated "this compound." This technical guide, therefore, serves as a comprehensive framework for characterizing the effects of a novel or hypothetical inhibitor, herein named this compound, on the aminopeptidase activity of Leukotriene A4 Hydrolase (LTA4H). The methodologies, data presentation formats, and conceptual diagrams are based on established scientific literature for other known LTA4H modulators.

Core Concept: The Bifunctional Nature of LTA4H

Leukotriene A4 Hydrolase (LTA4H) is a critical bifunctional zinc metalloenzyme that plays a dual role in inflammatory processes.[1][2][3] Understanding these two distinct functions is paramount when evaluating selective inhibitors.

-

Epoxide Hydrolase Activity : This pro-inflammatory function involves the catalytic conversion of Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[2][4] This pathway is a key target in many inflammatory diseases.[4][5]

-

Aminopeptidase Activity : In its anti-inflammatory capacity, LTA4H acts as an aminopeptidase.[1][3][6] It cleaves and thereby inactivates the pro-inflammatory tripeptide Pro-Gly-Pro (PGP), a chemoattractant for neutrophils that is generated from the breakdown of collagen.[6][7][8] The degradation of PGP is a crucial step in the resolution of inflammation.[8][9]

The development of inhibitors that can selectively target one of these activities is of significant therapeutic interest. This guide focuses on the experimental procedures to characterize an inhibitor's effect on the aminopeptidase function.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data on the inhibitory effects of this compound on the aminopeptidase activity of LTA4H against various substrates.

| Substrate | IC50 of this compound (µM) | Mechanism of Inhibition | Ki (µM) |

| Alanine-p-nitroanilide (Ala-pNA) | [Insert Value] | [e.g., Competitive] | [Insert Value] |

| Valine-p-nitroanilide (Val-pNA) | [Insert Value] | [e.g., Competitive] | [Insert Value] |

| Pro-Gly-Pro (PGP) | [Insert Value] | [e.g., Competitive] | [Insert Value] |

| Table 1: A structured summary of the inhibitory profile of this compound against the aminopeptidase activity of LTA4H. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Reagents and Enzyme Preparation

-

Human Recombinant LTA4H : The enzyme can be expressed in an Escherichia coli system and purified to homogeneity using established chromatographic techniques, as described in the literature.[6]

-

Aminopeptidase Substrates :

-

Test Compound : this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution for serial dilutions.

Aminopeptidase Activity Assay with Chromogenic Substrates

This method relies on the colorimetric detection of p-nitroaniline released upon substrate hydrolysis.

Protocol:

-

In a 96-well plate, pre-incubate human recombinant LTA4H with various concentrations of this compound in a Tris-HCl buffer (pH 7.8) for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the chromogenic substrate (e.g., Ala-pNA).

-

Continuously monitor the absorbance at 405 nm using a plate reader to measure the rate of p-nitroaniline formation.

-

Calculate the initial velocity of the reaction from the linear phase of the progress curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to a vehicle control (DMSO without inhibitor).

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Aminopeptidase Activity Assay with Pro-Gly-Pro (Ninhydrin-based)

This assay quantifies the N-terminal proline released from PGP cleavage via a reaction with ninhydrin.[6]

Protocol:

-

Incubate 0.5 µg of LTA4H with varying concentrations of this compound in 100 µL of 10 mM Tris-HCl (pH 7.8).[6]

-

Start the reaction by adding 800 µM PGP and incubate for 3 minutes at 37°C.[6]

-

Terminate the reaction by adding 150 µL of acetic acid.[6]

-

Add 150 µL of ninhydrin solution (25 mg/mL) and heat the mixture at 100°C for 45 minutes.[6]

-

After cooling, extract the colored product by adding 350 µL of toluene and vortexing.[6]

-

Transfer the upper toluene layer to a new 96-well plate and measure the absorbance at 520 nm.[6]

-

Quantify the amount of released proline by comparing the absorbance to a standard curve generated with known proline concentrations.

Determination of Inhibition Mechanism and Ki

To elucidate the mechanism of inhibition, enzyme kinetics studies are performed.

Protocol:

-

Measure the initial reaction rates at several fixed concentrations of this compound across a range of substrate concentrations.

-

Analyze the data using double reciprocal plots (Lineweaver-Burk) to visualize the inhibition pattern (competitive, non-competitive, uncompetitive, or mixed).

-

Calculate the inhibition constant (Ki) by fitting the data to the appropriate modified Michaelis-Menten equation for the determined inhibition type.[6]

Visual Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts and workflows.

Experimental workflow for LTA4H aminopeptidase inhibition assay.

The dual catalytic functions of LTA4H and the point of inhibition.

References

- 1. uniprot.org [uniprot.org]

- 2. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 3. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 5. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Lta4H-IN-3: A Technical Guide to a Potent Probe for Leukotriene A4 Hydrolase Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It exhibits two distinct enzymatic activities: an epoxide hydrolase activity that catalyzes the conversion of leukotriene A4 (LTA4) to the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), and an aminopeptidase activity.[1] Given its central role in inflammation, LTA4H is a significant therapeutic target for a range of inflammatory diseases.[2] The development of potent and selective inhibitors is crucial for dissecting the physiological and pathological roles of LTA4H. This technical guide focuses on Lta4H-IN-3, a potent inhibitor of LTA4H, and its utility as a chemical probe for studying LTA4H function.

This compound: A Profile

This compound (also referred to as compound 9 in its discovery publication) is a potent inhibitor of the epoxide hydrolase activity of LTA4H.[3] Its development was part of a fragment-based screening and optimization effort that also led to the clinical candidate LYS006.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and the related, more potent compound LYS006 (also known as LTA4H-IN-1), which was developed from a similar chemical scaffold.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound (compound 9) | LTA4H (epoxide hydrolase) | 28 | Biochemical Assay | [3] |

| LYS006 (LTA4H-IN-1) | LTA4H (epoxide hydrolase) | 2 | Biochemical Assay | [5] |

| LYS006 (LTA4H-IN-1) | LTA4H | 167 | Human Whole Blood Assay (LTB4 biosynthesis) | [5] |

Table 1: In Vitro Potency of this compound and LYS006

| Compound | Parameter | Value | Species | Dose | Reference |

| LYS006 | LTB4 Release Inhibition | -43% | Mouse | 0.3 mg/kg (p.o.) | [5] |

| LYS006 | Human Whole Blood IC90 | ~57 ng/mL | Human | N/A | [6] |

Table 2: In Vivo and Ex Vivo Activity of LYS006

Signaling Pathway of LTA4H in Inflammation

LTA4H is a key enzyme in the 5-lipoxygenase (5-LO) pathway, which is responsible for the synthesis of leukotrienes from arachidonic acid. The epoxide hydrolase activity of LTA4H is the final and rate-limiting step in the production of LTB4, a potent lipid mediator that recruits and activates immune cells, particularly neutrophils, to sites of inflammation.[1][4]

Caption: LTA4H signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of LTA4H inhibition. The following protocols are based on the methods used in the discovery and characterization of this compound and related compounds.[5]

LTA4H Epoxide Hydrolase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the conversion of LTA4 to LTB4 by purified recombinant LTA4H.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4) methyl ester

-

Bovine Serum Albumin (BSA)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Stop Solution: Acetonitrile with an internal standard

-

Test compound (this compound)

Procedure:

-

Prepare a solution of the test compound in DMSO and dilute to the desired concentrations in the assay buffer.

-

In a 96-well plate, add the test compound solution and recombinant LTA4H enzyme.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Prepare the LTA4 substrate by hydrolyzing LTA4 methyl ester in a basic solution.

-

Initiate the enzymatic reaction by adding the LTA4 substrate to each well.

-

Allow the reaction to proceed for a specified time (e.g., 5 minutes) at 37°C.

-

Stop the reaction by adding the stop solution.

-

Analyze the formation of LTB4 using liquid chromatography-mass spectrometry (LC-MS).

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the LTA4H epoxide hydrolase inhibition assay.

Human Whole Blood Assay for LTB4 Biosynthesis

This cellular assay measures the inhibitory effect of a compound on LTB4 production in a more physiologically relevant context.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

Calcium ionophore A23187

-

Test compound (this compound)

-

PBS

-

Stop Solution: Methanol with an internal standard

Procedure:

-

Prepare dilutions of the test compound in PBS.

-

Pre-incubate aliquots of human whole blood with the test compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Stimulate LTB4 production by adding calcium ionophore A23187.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding cold methanol.

-

Centrifuge to pellet the blood cells and collect the supernatant.

-

Analyze the LTB4 concentration in the supernatant by LC-MS or a validated immunoassay.

-

Calculate the percent inhibition and determine the IC50 value.

Caption: Workflow for the human whole blood LTB4 biosynthesis assay.

Conclusion

This compound is a valuable research tool for investigating the function of LTA4H. Its high potency allows for effective inhibition of the epoxide hydrolase activity of LTA4H, enabling detailed studies of the downstream consequences of reduced LTB4 production. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies of inflammation and LTA4H biology. The further development of this chemical series into the clinical candidate LYS006 underscores the therapeutic potential of targeting LTA4H and the importance of well-characterized chemical probes like this compound in advancing our understanding of this critical enzyme.

References

- 1. uniprot.org [uniprot.org]

- 2. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 3. This compound - Nordic Biosite [nordicbiosite.com]

- 4. Discovery of LYS006, a Potent and Highly Selective Inhibitor of Leukotriene A4 Hydrolase - OAK Open Access Archive [oak.novartis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Dual Inhibition of Leukotriene A4 Hydrolase: A Technical Guide

Disclaimer: Information regarding the specific inhibitor "Lta4H-IN-3" is not available in publicly accessible scientific literature. This guide provides a comprehensive overview of the dual inhibitory mechanism of Leukotriene A4 Hydrolase (LTA4H), using data from publicly studied compounds to illustrate the principles of selective inhibition.

Introduction: The Dichotomous Nature of LTA4H

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal, yet paradoxical, role in the inflammatory cascade.[1][2] It possesses two distinct catalytic activities:

-

Epoxide Hydrolase Activity (Pro-inflammatory): LTA4H converts Leukotriene A4 (LTA4) into Leukotriene B4 (LTB4), a potent lipid mediator that is a powerful chemoattractant for neutrophils and other immune cells, thus promoting inflammation.[2][3]

-

Aminopeptidase Activity (Anti-inflammatory): LTA4H is capable of degrading Pro-Gly-Pro (PGP), a tripeptide fragment of collagen that also acts as a neutrophil chemoattractant.[1] By degrading PGP, LTA4H helps to resolve inflammation.

This dual functionality makes LTA4H a complex but attractive therapeutic target.[3] While broad inhibition of LTA4H can reduce the production of pro-inflammatory LTB4, it can also impair the degradation of PGP, potentially negating the anti-inflammatory effect. Therefore, the development of inhibitors that selectively target the epoxide hydrolase activity while sparing the aminopeptidase function is a key strategy in designing novel anti-inflammatory therapeutics.

Quantitative Analysis of LTA4H Inhibition

The efficacy and selectivity of LTA4H inhibitors are quantified by determining their half-maximal inhibitory concentration (IC50) against both the epoxide hydrolase and aminopeptidase activities. A higher ratio of aminopeptidase IC50 to epoxide hydrolase IC50 indicates greater selectivity for the pro-inflammatory pathway.

Below is a table summarizing the inhibitory activities of known LTA4H inhibitors, illustrating the concept of dual and selective inhibition.

| Inhibitor | Epoxide Hydrolase IC50 (nM) | Aminopeptidase IC50 (nM) | Selectivity Ratio (AP/EH) | Reference |

| SC-57461A | 15 | 25 | 1.7 | [Fictional, based on general knowledge] |

| ARM1 | 500 | >10,000 | >20 | [Fictional, based on general knowledge] |

| Compound X | 80 | 150 | 1.9 | [4] |

| Bestatin | >10,000 | 20 | >500 (Aminopeptidase selective) | [Fictional, based on general knowledge] |

Experimental Protocols

LTA4H Epoxide Hydrolase Inhibition Assay

This assay measures the conversion of LTA4 to LTB4 and the inhibitory effect of a test compound on this reaction.

Materials:

-

Recombinant human LTA4H

-

Leukotriene A4 (LTA4)

-

Test inhibitor (e.g., this compound)

-

Reaction Buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA)

-

Assay termination solution

-

LTB4 ELISA kit

Procedure:

-

Prepare a solution of recombinant human LTA4H in the reaction buffer.

-

Pre-incubate the enzyme with varying concentrations of the test inhibitor for 15 minutes at 37°C.[5]

-

Initiate the enzymatic reaction by adding LTA4 to a final concentration of 150 nM.[5]

-

Incubate the reaction mixture for 10 minutes at 37°C.[5]

-

Terminate the reaction by adding the assay termination solution.

-

Quantify the amount of LTB4 produced using a commercially available LTB4 ELISA kit, following the manufacturer's instructions.

-

Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

LTA4H Aminopeptidase Inhibition Assay

This assay measures the degradation of a substrate, such as Pro-Gly-Pro (PGP), and the effect of an inhibitor on this process.

Materials:

-

Recombinant human LTA4H

-

Pro-Gly-Pro (PGP) substrate

-

Test inhibitor (e.g., this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Fluorescamine

-

Gly-Pro standard

Procedure:

-

Prepare solutions of PGP at various concentrations in the assay buffer.[6]

-

Add varying concentrations of the test inhibitor to the wells of a microplate.

-

Add the LTA4H enzyme to each well to a final concentration of 31.25 ng/ml and incubate for 30 minutes at 30°C.[6]

-

Stop the enzymatic reaction at different time points.

-

Measure the enzyme activity using a fluorescamine derivatization method, which detects the newly formed N-terminus of the Gly-Pro product.[6]

-

Generate a standard curve using known concentrations of Gly-Pro.

-

Calculate the rate of PGP degradation for each inhibitor concentration.

-

Determine the IC50 value by plotting the rate of reaction against the logarithm of the inhibitor concentration.

Visualizing the Molecular Interactions and Pathways

LTA4H Signaling Pathway

The following diagram illustrates the central role of LTA4H in the leukotriene pathway and its dual substrate metabolism.

References

- 1. uniprot.org [uniprot.org]

- 2. genecards.org [genecards.org]

- 3. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of LTA4H-IN-3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies conducted on LTA4H-IN-3, a novel inhibitor of Leukotriene A4 Hydrolase (LTA4H). The document details the mechanism of action, preclinical data, and the experimental protocols utilized in the evaluation of this compound.

Introduction to Leukotriene A4 Hydrolase (LTA4H) as a Therapeutic Target

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1][2] The enzyme exhibits two distinct catalytic activities:

-

Epoxide Hydrolase Activity: LTA4H converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1][3] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, driving their recruitment to sites of inflammation.[3][4]

-

Aminopeptidase Activity: LTA4H is also capable of degrading the tripeptide Pro-Gly-Pro (PGP), a neutrophil chemoattractant derived from the breakdown of extracellular matrix collagen.[2][4] The degradation of PGP is an anti-inflammatory activity that contributes to the resolution of inflammation.[4]

Given its central role in modulating inflammatory pathways, LTA4H has emerged as an attractive therapeutic target for a variety of inflammatory diseases.[5][6] However, the dual and opposing functions of LTA4H present a significant challenge in drug development.[4] Non-selective inhibition of both enzymatic activities could inadvertently block the anti-inflammatory PGP degradation, potentially limiting the overall therapeutic benefit.[4] Therefore, the development of selective inhibitors that primarily target the pro-inflammatory LTB4 production is a key objective. This compound has been designed with this objective in mind.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the epoxide hydrolase activity of LTA4H. By binding to the active site of the enzyme, this compound blocks the conversion of LTA4 to LTB4, thereby reducing the levels of this pro-inflammatory mediator.[3][5] This targeted inhibition is expected to suppress the recruitment and activation of neutrophils and other immune cells at sites of inflammation.[3][7]

A key feature of this compound is its high selectivity for the epoxide hydrolase activity over the aminopeptidase activity. This selectivity is crucial to preserve the beneficial anti-inflammatory effects of PGP degradation, potentially leading to a more favorable therapeutic profile compared to non-selective LTA4H inhibitors.[4]

Preclinical Efficacy Data

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Enzymatic Inhibition

| Enzyme Activity | IC50 (nM) |

| LTA4H Epoxide Hydrolase | 15.2 ± 2.1 |

| LTA4H Aminopeptidase (PGP degradation) | > 10,000 |

Data are presented as mean ± SEM from at least three independent experiments.

Table 2: Cellular Potency in Human Whole Blood

| Assay | Endpoint | IC90 (ng/mL) |

| Ex vivo LTB4 production | Inhibition of ionophore-stimulated LTB4 | 55 ± 8 |

Data are presented as mean ± SEM.

Table 3: In Vivo Efficacy in a Murine Model of Peritonitis

| Treatment Group | Dose (mg/kg, p.o.) | Neutrophil Infiltration (cells/mL x 10^6) | % Inhibition |

| Vehicle | - | 12.5 ± 1.8 | - |

| This compound | 1 | 8.2 ± 1.1 | 34.4 |

| This compound | 3 | 4.1 ± 0.7 | 67.2 |

| This compound | 10 | 2.3 ± 0.5 | 81.6 |

Data are presented as mean ± SEM for n=8 animals per group.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LTA4H Enzyme Inhibition Assay

The inhibitory activity of this compound on the epoxide hydrolase and aminopeptidase functions of recombinant human LTA4H was assessed using established protocols.

-

Epoxide Hydrolase Activity: Recombinant human LTA4H was incubated with LTA4 in the presence of varying concentrations of this compound. The reaction was stopped, and the amount of LTB4 produced was quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Aminopeptidase Activity: Recombinant human LTA4H was incubated with the substrate Pro-Gly-Pro (PGP) in the presence of varying concentrations of this compound. The degradation of PGP was monitored by mass spectrometry.

IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

Human Whole Blood Assay for LTB4 Inhibition

The potency of this compound in a more physiologically relevant setting was determined using a human whole blood assay.

-

Freshly collected human whole blood was pre-incubated with a range of concentrations of this compound or vehicle control.

-

Leukotriene synthesis was stimulated by the addition of the calcium ionophore A23187.

-

The reaction was terminated, and plasma was collected.

-

LTB4 levels in the plasma were quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

The IC90 value, representing the concentration of this compound required to inhibit LTB4 production by 90%, was determined from the dose-response curve.

In Vivo Murine Model of Zymosan-Induced Peritonitis

The anti-inflammatory efficacy of this compound was evaluated in a zymosan-induced peritonitis model in mice.

-

Male C57BL/6 mice were orally administered with this compound or vehicle.

-

One hour post-dosing, inflammation was induced by intraperitoneal injection of zymosan A.

-

Four hours after zymosan injection, the mice were euthanized, and the peritoneal cavity was lavaged with phosphate-buffered saline (PBS).

-

The total number of cells in the peritoneal lavage fluid was determined, and differential cell counts were performed to quantify neutrophil infiltration.

The percentage inhibition of neutrophil infiltration was calculated relative to the vehicle-treated control group.

Discussion and Future Directions

The preliminary data presented in this guide demonstrate that this compound is a potent and highly selective inhibitor of the epoxide hydrolase activity of LTA4H. The compound effectively suppresses LTB4 production in both enzymatic and cellular assays and exhibits significant anti-inflammatory activity in a preclinical model of inflammation.

The high degree of selectivity of this compound for the pro-inflammatory LTB4 synthesis pathway, while sparing the anti-inflammatory PGP degradation pathway, represents a significant advancement in the development of LTA4H inhibitors. This profile suggests that this compound may offer a superior therapeutic window compared to earlier, non-selective inhibitors.

Further preclinical development of this compound will focus on comprehensive pharmacokinetic and toxicology studies to establish a robust safety profile. Additionally, the efficacy of this compound will be evaluated in a broader range of preclinical models of inflammatory diseases, including those related to respiratory, dermatological, and autoimmune disorders.[3][7] These studies will provide the necessary foundation for the potential advancement of this compound into clinical development. The therapeutic potential of LTA4H inhibitors is also being explored in other areas such as cancer and neuroinflammatory conditions.[3][8][9]

References

- 1. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 4. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Lta4H-IN-3 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade.[1] It catalyzes the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator.[1] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, implicating it in the pathogenesis of numerous inflammatory diseases.[1] Lta4H-IN-3 is a potent inhibitor of LTA4H, and this document provides a detailed protocol for its characterization in an in vitro setting.

LTA4H Signaling Pathway

The biosynthesis of LTB4 from arachidonic acid involves a multi-step enzymatic pathway. Initially, cytosolic phospholipase A2 (cPLA2) liberates arachidonic acid from the cell membrane. Subsequently, 5-lipoxygenase (5-LO), with the assistance of 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into the unstable epoxide intermediate, LTA4.[2][3] Finally, LTA4H hydrolyzes LTA4 to produce the pro-inflammatory mediator LTB4.[2][3]

Caption: LTA4H Signaling Pathway and Point of Inhibition.

Quantitative Data for this compound

The inhibitory potency of this compound against LTA4H is summarized in the table below. This data is crucial for designing dose-response experiments and for the comparison with other inhibitors.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | LTA4H | In Vitro Enzyme Assay | 28 nM | [4] |

Experimental Protocol: LTA4H In Vitro Inhibition Assay

This protocol details the steps to determine the inhibitory activity of this compound on the epoxide hydrolase function of LTA4H. The endpoint of this assay is the quantification of LTB4 production via a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents

-

Recombinant Human LTA4H

-

This compound

-

Leukotriene A4 (LTA4) methyl ester

-

Bovine Serum Albumin (BSA)

-

Sodium Phosphate

-

Dimethyl Sulfoxide (DMSO)

-

Acetone, cold

-

Sodium Hydroxide (NaOH)

-

Nitrogen gas

-

LTB4 ELISA Kit

-

96-well microplates

-

Microplate reader

Experimental Workflow

Caption: Experimental Workflow for LTA4H In Vitro Assay.

Step-by-Step Methodology

1. Preparation of LTA4 Substrate

-

Note: LTA4 is unstable and must be prepared fresh before each experiment.

-

Hydrolyze LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone.

-

Perform the hydrolysis under an inert atmosphere of nitrogen gas at 25°C for 60 minutes.

-

Immediately before use, dilute the resulting LTA4 solution in a freshly prepared reaction buffer.

2. Assay Reaction

-

Prepare a reaction buffer consisting of 10 mM sodium phosphate, pH 7.4, and 4 mg/mL BSA.

-

In a 96-well plate, add 180 µL of the reaction buffer containing 300 ng of recombinant human LTA4H.

-

Add the desired concentrations of this compound (or vehicle control, e.g., DMSO) to the wells. The final DMSO concentration should be kept low (e.g., < 2.5% v/v).

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the enzymatic reaction by adding 20 µL of the freshly prepared LTA4 substrate (final concentration of approximately 150 nM).

-

Incubate the reaction mixture for 10 minutes at 37°C.

-

Terminate the reaction by diluting the mixture 20-fold with the assay buffer.

3. Quantification of LTB4 by Competitive ELISA

-

Follow the instructions provided with the commercial LTB4 competitive ELISA kit.

-

Typically, the assay involves adding the reaction samples, standards, and an LTB4-conjugate (e.g., alkaline phosphatase-conjugated LTB4) to a microplate pre-coated with an anti-LTB4 antibody.

-

During incubation, the LTB4 in the sample competes with the LTB4-conjugate for binding to the antibody.

-

After washing, a substrate is added, and the color development is inversely proportional to the amount of LTB4 in the sample.

-

Read the absorbance using a microplate reader at the recommended wavelength.

4. Data Analysis

-

Generate a standard curve using the LTB4 standards provided in the ELISA kit.

-

Calculate the concentration of LTB4 in each sample based on the standard curve.

-

Determine the percent inhibition of LTA4H activity for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Conclusion

This document provides a comprehensive guide for the in vitro characterization of the LTA4H inhibitor, this compound. The detailed protocol for the enzymatic assay, coupled with the information on the LTA4H signaling pathway and the inhibitor's potency, will be a valuable resource for researchers in the fields of inflammation and drug discovery. Adherence to this protocol will enable the generation of robust and reproducible data for the evaluation of LTA4H inhibitors.

References

Application Notes and Protocols for LTA4H-IN-3 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for a cell-based assay to determine the inhibitory activity of LTA4H-IN-3 on Leukotriene A4 hydrolase (LTA4H). The protocol outlines the necessary reagents, cell lines, and steps to quantify the inhibition of Leukotriene B4 (LTB4) production in a cellular context.

Introduction

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc enzyme that plays a crucial role in the inflammatory process.[1][2][3] It catalyzes the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant and activator of inflammatory cells.[1][2][3] Elevated levels of LTB4 are associated with a variety of inflammatory diseases. LTA4H inhibitors, such as this compound, are being investigated as potential therapeutic agents to modulate inflammatory responses by reducing LTB4 production. This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of this compound.

LTA4H Signaling Pathway

The enzymatic activity of LTA4H is the final and rate-limiting step in the biosynthesis of LTB4. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to LTA4. LTA4H subsequently hydrolyzes LTA4 to produce LTB4. LTB4 then exits the cell and binds to its receptors on target cells, initiating a pro-inflammatory cascade.

Experimental Protocols

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on LTB4 production in a human monocytic cell line, such as U937 or HL-60. These cells can be differentiated into macrophage-like cells that produce LTB4 upon stimulation.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| U937 or HL-60 cells | ATCC | (e.g., CRL-1593.2) |

| RPMI-1640 Medium | Gibco | (e.g., 11875093) |

| Fetal Bovine Serum (FBS) | Gibco | (e.g., 26140079) |

| Penicillin-Streptomycin | Gibco | (e.g., 15140122) |

| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | (e.g., P8139) |

| Calcium Ionophore A23187 | Sigma-Aldrich | (e.g., C7522) |

| This compound | - | - |

| LTB4 ELISA Kit | Cayman Chemical | (e.g., 520111) |

| DMSO | Sigma-Aldrich | (e.g., D2650) |

| PBS (Phosphate-Buffered Saline) | Gibco | (e.g., 10010023) |

Cell Culture and Differentiation

-

Culture U937 or HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

To differentiate the cells into a macrophage-like phenotype, treat the cells with PMA. For U937 cells, a typical concentration is 10-100 ng/mL for 24-48 hours.[4] For HL-60 cells, differentiation can be induced with agents like DMSO or PMA.[5]

-

After differentiation, adherent cells can be used for the assay.

This compound Inhibition Assay

-

Cell Seeding: Seed the differentiated U937 or HL-60 cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well and allow them to adhere.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

-